molecular formula C15H23N5O4 B2963973 7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 573707-05-8

7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2963973
CAS No.: 573707-05-8
M. Wt: 337.38
InChI Key: UWBLJIVTBWPKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H23N5O4 and its molecular weight is 337.38. The purity is usually 95%.
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Scientific Research Applications

Structural and Conformational Analysis

  • Molecular Structure and Conformation :
    • Studies on similar purine fused-ring compounds like 8-amino-7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione show that the purine ring is generally planar, with the morpholine ring adopting a chair conformation. The molecular structure is often stabilized by a network of intermolecular hydrogen bonds (Karczmarzyk et al., 1995).

Pharmacological Potential

  • Analgesic Activity :

    • Research on similar compounds such as 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives indicates significant analgesic activity, with some derivatives showing stronger activity than reference drugs (Zygmunt et al., 2015).
  • Cardiovascular Activity :

    • Derivatives like 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione have shown prophylactic antiarrhythmic activity and hypotensive effects, indicating potential cardiovascular applications (Chłoń-Rzepa et al., 2004).
  • Anxiolytic and Antidepressant Potential :

    • Compounds like 7-arylpiperazinylbutyl-8-morpholinyl-purine-2,6-dione analogs have been evaluated for potential anxiolytic, but not antidepressant, activity in mice, indicating their potential use in treating anxiety-related disorders (Jastrzębska-Więsek et al., 2011).

Properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c1-17-13-12(14(21)18(2)15(17)22)20(6-7-23-3)11(16-13)10-19-4-8-24-9-5-19/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBLJIVTBWPKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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